2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol
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Overview
Description
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework.
Mechanism of Action
Target of Action
The primary targets of 2-Azabicyclo[22It’s known that this compound is a versatile intermediate used in organic and medicinal chemistry .
Mode of Action
The specific mode of action of 2-Azabicyclo[22It’s known to be a versatile synthetic building block, implying that it can interact with various targets to form different compounds .
Biochemical Pathways
The compound is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues . It’s also used in the synthesis of therapeutic drugs .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol’s action would depend on the specific compounds it’s used to synthesize. For instance, when used in the synthesis of carbocyclic nucleosides, it could potentially influence DNA and RNA synthesis .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. It’s generally recommended to store the compound in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol typically involves the reaction of 2-Azabicyclo[2.2.1]hept-5-en-3-one with suitable reducing agents. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in methanol, which yields the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 2-Azabicyclo[2.2.1]hept-5-en-3-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: 2-Azabicyclo[2.2.1]hept-5-en-3-yl chloride.
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Azabicyclo[2.2.1]heptane: A saturated analog with different reactivity and applications.
2-Azabicyclo[2.2.1]hept-5-en-3-yl chloride: A derivative formed by substitution of the hydroxyl group with a chloride.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol is unique due to its combination of a bicyclic structure with a hydroxyl group, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-4-7-5-1-2-6(3-5)8-7/h1-2,5-9H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGEVOWMREJOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1NC2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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